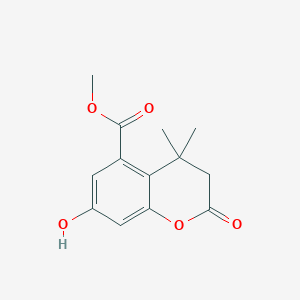

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate

Description

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate is a synthetic coumarin derivative characterized by a dihydrobenzopyran core with multiple functional groups: a hydroxyl group at position 7, a methyl ester at position 5, two methyl groups at position 4, and a ketone at position 2 (Figure 1). Its synthesis typically involves cyclocondensation reactions, followed by oxidation and esterification steps. For example, analogous compounds are synthesized via iodine-mediated oxidation in dimethyl sulfoxide (DMSO), as demonstrated in the preparation of structurally related chromene derivatives .

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

methyl 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-5-carboxylate |

InChI |

InChI=1S/C13H14O5/c1-13(2)6-10(15)18-9-5-7(14)4-8(11(9)13)12(16)17-3/h4-5,14H,6H2,1-3H3 |

InChI Key |

FCQZQXZBDRHPMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)OC2=CC(=CC(=C21)C(=O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of 7-oxo-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate.

Reduction: Formation of 7-hydroxy-4,4-dimethyl-2-hydroxy-3,4-dihydro-2H-1-benzopyran-5-carboxylate.

Substitution: Formation of 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid.

Scientific Research Applications

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below, we compare Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate with three analogs (Table 1).

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Structural and Electronic Differences

- Position 2 Substituents: The target compound’s 2-oxo group in the dihydrobenzopyran ring reduces aromaticity compared to the fully aromatic 4-oxo-4H-chromene derivative in .

- Position 4 Substituents : The 4,4-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to the single 4-methyl group in Ethyl 7-hydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylate. This could enhance membrane permeability but reduce solubility.

- Ester Groups : The methyl ester (COOMe) at position 5 in the target compound may offer slower hydrolysis rates compared to ethyl esters (COOEt), balancing stability and bioavailability.

Physicochemical Properties

- Solubility : The target compound’s dimethyl and ester groups likely reduce aqueous solubility compared to umbelliferone but improve lipid bilayer penetration.

- Thermal Stability : The dihydrobenzopyran core may confer higher thermal stability than fully aromatic analogs due to reduced ring strain.

Biological Activity

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate is a compound belonging to the benzopyran derivatives, known for its diverse biological activities. This article provides a detailed overview of its biological properties, including its antioxidant and anti-inflammatory effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.25 g/mol. The compound features a hydroxyl group at the 7-position and a methyl ester at the 5-position, which play crucial roles in its biological activity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies indicate that it effectively scavenges free radicals and inhibits oxidative stress pathways. This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory Effects

The compound also demonstrates notable anti-inflammatory properties. It has been shown to inhibit pro-inflammatory enzymes and cytokines, suggesting its potential use in treating inflammatory conditions. The mechanism involves modulation of inflammatory pathways, which could be beneficial in diseases like arthritis and other chronic inflammatory disorders .

Structure–Activity Relationship (SAR)

The structural features of Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-benzopyran-5-carboxylate are critical for its biological activity. The presence of hydroxyl and methyl ester groups enhances its interaction with biological targets compared to other coumarin derivatives. This uniqueness allows for specific interactions that may not occur with structurally similar compounds .

Comparative Analysis with Related Compounds

A comparative analysis of Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-benzopyran-5-carboxylate with other related compounds reveals insights into its unique biological profile. The following table summarizes some structurally similar compounds along with their similarity indices:

| Compound Name | Chemical Structure | Similarity Index |

|---|---|---|

| Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate | C12H12O4 | 0.95 |

| Ethyl 2,2-dimethyl-4-oxtochroman -6-carboxylate | C13H14O4 | 0.92 |

| 8-Iodo-coumarin derivatives | Varied | N/A |

| Coumarin derivatives with anti-cancer properties | Varied | N/A |

This table highlights how Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-benzopyran-5-carboxylate stands out due to its specific functional groups that enhance bioactivity .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antioxidant Studies : Research has demonstrated that this compound can reduce oxidative stress markers significantly in vitro and in vivo models.

- Anti-inflammatory Research : In various experimental setups, it has been shown to lower levels of inflammatory cytokines such as TNF-alpha and IL-6.

- Potential Therapeutic Applications : Given its dual action as an antioxidant and anti-inflammatory agent, there is growing interest in exploring this compound for therapeutic applications in chronic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.